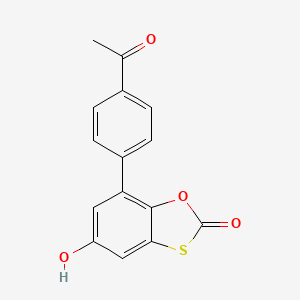![molecular formula C22H24N2O4 B11595141 1'-(morpholin-4-ylcarbonyl)-3'H-spiro[cyclohexane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione](/img/structure/B11595141.png)
1'-(morpholin-4-ylcarbonyl)-3'H-spiro[cyclohexane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(MORPHOLINE-4-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOHEXANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE is a complex organic compound that features a spirocyclic structure, incorporating both morpholine and isoquinoline moieties
Méthodes De Préparation
The synthesis of 1’-(MORPHOLINE-4-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOHEXANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 6,6-dimethyl-5,6-dihydrobenzo[f]pyrrolo[2,1-a]isoquinoline-8,9-dione with morpholine under specific conditions. The reaction conditions depend on the nucleophile nature, with ammonia and morpholine reacting readily at 20°C, while reactions with aromatic amines require heating in boiling glacial acetic acid .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as ammonia, morpholine, aniline, and naphthalen-1-amine, leading to the opening of the dioxopyrrole ring and formation of enamino keto amides.
Cyclization Reactions: Involves intramolecular cyclization reactions, particularly in the presence of transition metal catalysts.
Common reagents used in these reactions include oxalyl chloride, ammonia, and various amines. The major products formed from these reactions are enamino keto amides and morpholides.
Applications De Recherche Scientifique
1’-(MORPHOLINE-4-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOHEXANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE has several applications in scientific research:
Medicinal Chemistry: Due to its complex structure, it is explored for potential therapeutic applications, including as a scaffold for drug design.
Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets and potential bioactivity.
Mécanisme D'action
The mechanism of action of 1’-(MORPHOLINE-4-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOHEXANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact molecular pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar compounds include other spirocyclic structures such as spiroindoles and spirooxindoles. These compounds share the spirocyclic core but differ in their substituents and specific ring systems. For example, spiroindoles are known for their bioactivity against cancer cells and microbes . The uniqueness of 1’-(MORPHOLINE-4-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOHEXANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE lies in its combination of morpholine and isoquinoline moieties, which may confer distinct biological properties.
Similar Compounds
- Spiroindole
- Spirooxindole
- Spiro[indoline-3,5′-pyrrolo[1,2-c]thiazol]-2-one
This detailed overview provides a comprehensive understanding of 1’-(MORPHOLINE-4-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOHEXANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE, covering its synthesis, reactions, applications, mechanism, and comparison with similar compounds
Propriétés
Formule moléculaire |
C22H24N2O4 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
1-(morpholine-4-carbonyl)spiro[6H-pyrrolo[2,1-a]isoquinoline-5,1'-cyclohexane]-2,3-dione |
InChI |
InChI=1S/C22H24N2O4/c25-19-17(20(26)23-10-12-28-13-11-23)18-16-7-3-2-6-15(16)14-22(24(18)21(19)27)8-4-1-5-9-22/h2-3,6-7H,1,4-5,8-14H2 |
Clé InChI |
VDIJAXKREDWKLG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC3=CC=CC=C3C4=C(C(=O)C(=O)N24)C(=O)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-2-(4-tert-butylphenyl)-5-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595064.png)
![propan-2-yl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11595067.png)
![5-(4-Benzylpiperidin-1-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11595079.png)
![1-[1-(4-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11595080.png)
![(5Z)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11595083.png)
![N-(4-bromophenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B11595091.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11595105.png)
![ethyl (2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B11595111.png)
![N-butyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11595112.png)
![2-[(2-Ethylphenyl)amino]-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B11595117.png)
![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11595118.png)
![4-methyl-N-[(1E)-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B11595120.png)
![(2Z)-6-benzyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11595128.png)

